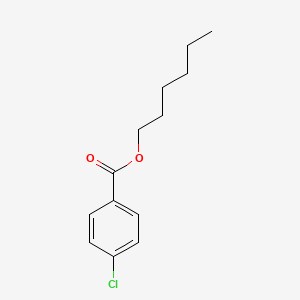
Hexyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 4-chlorobenzoate, also known as 4-chlorobenzoic acid hexyl ester, is an organic compound with the molecular formula C₁₃H₁₇ClO₂ and a molecular weight of 240.726 g/mol . This compound is an ester formed from 4-chlorobenzoic acid and hexanol. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 4-chlorobenzoate can be synthesized through the esterification reaction between 4-chlorobenzoic acid and hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-chlorobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-chlorobenzoic acid and hexanol.
Reduction: The compound can be reduced to form the corresponding alcohol and chloride.
Substitution: The chlorine atom in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Hydrolysis: 4-chlorobenzoic acid and hexanol.
Reduction: Hexyl alcohol and 4-chlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Hexyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of hexyl 4-chlorobenzoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and hexanol. The 4-chlorobenzoic acid can further interact with cellular components, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Hexyl 4-chlorobenzoate can be compared with other similar compounds such as:
Methyl 4-chlorobenzoate: An ester formed from 4-chlorobenzoic acid and methanol.
Ethyl 4-chlorobenzoate: An ester formed from 4-chlorobenzoic acid and ethanol.
Butyl 4-chlorobenzoate: An ester formed from 4-chlorobenzoic acid and butanol.
Uniqueness
This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules compared to its shorter-chain analogs .
Properties
CAS No. |
58435-21-5 |
|---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
hexyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H17ClO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
WNIDDGDBCDWAIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















